Product packaging for N-(2-methoxypyridin-3-yl)hydroxylamine(Cat. No.:CAS No. 151068-21-2)

N-(2-methoxypyridin-3-yl)hydroxylamine

Cat. No.: B139974
CAS No.: 151068-21-2
M. Wt: 140.14 g/mol
InChI Key: XQKBBEGQDLRFAZ-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-3-yl)hydroxylamine (CAS 151068-21-2) is a chemical compound with the molecular formula C 6 H 8 N 2 O 2 and a molecular weight of 140.14 g/mol . Its structure features a pyridine ring with methoxy and hydroxylamine substituents, making it a valuable building block in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate. The hydroxylamine moiety attached to the pyridine ring is a key functional group for researchers developing novel therapeutic agents. Compounds with similar N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated potent and selective antibacterial activity against Gram-positive bacteria, including antibiotic-resistant strains like Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) . Furthermore, structural analogs, particularly N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, are being investigated in neuroscience research as high-affinity ligands for α-synuclein aggregates . These aggregates are a pathological hallmark of Parkinson's disease, and such compounds are being evaluated as potential positron emission tomography (PET) radiotracers for diagnosing and monitoring disease progression . This product is labeled with the appropriate hazard warnings and should be handled only by qualified researchers using appropriate personal protective equipment in a laboratory setting . This compound is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B139974 N-(2-methoxypyridin-3-yl)hydroxylamine CAS No. 151068-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151068-21-2

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)hydroxylamine

InChI

InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3

InChI Key

XQKBBEGQDLRFAZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=N1)NO

Canonical SMILES

COC1=C(C=CC=N1)NO

Synonyms

3-Pyridinamine,N-hydroxy-2-methoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Methoxyphenyl)hydroxylamine

  • Structure : Benzene ring with -OCH₃ at position 2 and -NHOH at position 1.
  • CAS: Not explicitly provided, but referenced in metabolic studies .
  • Key Differences: Aromatic System: Benzene (electron-rich) vs. pyridine (electron-deficient). Metabolism: Metabolized by hepatic microsomes (rat/rabbit) to o-anisidine (reductive product) and o-aminophenol (oxidative product). CYP1A enzymes dominate in reduction, while CYP2E1 favors oxidation . Toxicity: Acts as a reactive metabolite of carcinogens like o-anisidine, forming DNA adducts .
  • Contrast : The pyridine analog’s metabolic pathways may differ due to altered electronic effects, though direct data is unavailable.

N-(2-Methylpyridin-3-yl)hydroxylamine

  • Structure : Pyridine ring with -CH₃ at position 2 and -NHOH at position 3.
  • CAS : 180677-39-8 .
  • Molecular Formula : C₆H₈N₂O .
  • Stability: Methoxy groups may enhance resonance stabilization compared to methyl.

N-(2-Methoxypyridin-3-yl)pivalamide

  • Structure : Pyridine ring with -OCH₃ at position 2 and pivalamide (-NHC(O)C(CH₃)₃) at position 3.
  • CAS : 125867-19-8 .
  • Molecular Formula : C₁₁H₁₆N₂O₂ .
  • Key Differences :
    • Functional Group : Pivalamide replaces hydroxylamine, eliminating redox activity.
    • Applications : Used as a synthetic intermediate (e.g., in pharmaceuticals) due to stability .

N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

  • Structure : Phenethyl backbone with -OCH₃ (positions 2,5), -S-sec-butyl (position 4), and -NHOH.
  • Regulatory Status : Controlled under drug abuse legislation due to structural similarity to psychoactive substances .
  • Key Differences : Bulkier substituents and sulfur inclusion may enhance lipophilicity and receptor interactions, unlike the simpler pyridine-based target compound.

Comparative Data Table

Compound Name Structure Highlights CAS Molecular Formula Key Properties/Findings Metabolic Pathways
N-(2-Methoxypyridin-3-yl)hydroxylamine Pyridine, -OCH₃, -NHOH 148650-25-3 C₆H₈N₂O₂ Electron-deficient ring; potential metabolite (data limited) Not explicitly studied
N-(2-Methoxyphenyl)hydroxylamine Benzene, -OCH₃, -NHOH - C₇H₉NO₂ CYP1A-mediated reduction to o-anisidine; carcinogenic metabolite Reductive (CYP1A) and oxidative (CYP2E1)
N-(2-Methylpyridin-3-yl)hydroxylamine Pyridine, -CH₃, -NHOH 180677-39-8 C₆H₈N₂O Less polar than methoxy analog; stability under study Unknown
N-(2-Methoxypyridin-3-yl)pivalamide Pyridine, -OCH₃, -pivalamide 125867-19-8 C₁₁H₁₆N₂O₂ Stable, non-redox active; used in synthesis Not applicable

Research Findings and Gaps

  • Metabolic Pathways : While N-(2-methoxyphenyl)hydroxylamine undergoes CYP-dependent metabolism, the pyridine analog’s behavior remains unstudied. Pyridine’s electron deficiency may alter enzyme binding or redox cycling .
  • Regulatory Aspects : Structural analogs with psychoactive properties are controlled, but this compound’s status is unclear .

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 3-Methoxypyridine (1a) reacts with hydroxylamine or its protected derivatives under anhydrous conditions.

  • Catalytic System : NaH (5 equivalents) and LiI (2 equivalents) in tetrahydrofuran (THF) at 60°C.

  • Scale : The reaction has been successfully scaled to 50 mmol, achieving yields of 88–92%.

The NaH-LiI system facilitates the cleavage of the methoxy group’s C–O bond, generating a pyridinium intermediate that undergoes nucleophilic attack by hydroxylamine. The use of LiI instead of NaI significantly improves reaction efficiency, reducing the reaction time from 24 hours to 8 hours.

Direct Hydroxylamine Substitution on Pyridine Derivatives

Alternative routes involve the direct reaction of hydroxylamine with activated pyridine precursors. For instance, 3-methoxypyridine derivatives can undergo substitution reactions with hydroxylamine hydrochloride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Key Parameters

  • Solvent System : A mixture of N-methylpyrrolidone (NMP) and toluene enhances solubility and reaction homogeneity.

  • Temperature : Reactions are typically conducted at 25°C for 2 hours or at 0°C for prolonged periods (1.5 days) to control side reactions.

  • Acid Additives : Catalytic amounts of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) protonate the hydroxylamine, increasing its nucleophilicity.

This method avoids the need for transition-metal catalysts, making it cost-effective for large-scale synthesis. However, yields are moderately lower (60–75%) compared to the NaH-LiI approach.

Protection-Deprotection Strategies for Functional Group Compatibility

In cases where hydroxylamine’s reactivity necessitates protection, tert-butoxycarbonyl (Boc) or benzyl (Bn) groups are employed. A patent by WO2017136254A1 outlines a multi-step process involving:

  • Protection : Introduction of a Boc group to the hydroxylamine nitrogen using di-tert-butyl dicarbonate.

  • Coupling : Reaction of protected hydroxylamine with 3-methoxy-2-iodopyridine in the presence of Pd(PPh₃)₄ and potassium carbonate.

  • Deprotection : Acidic removal of the Boc group using trifluoroacetic acid (TFA) or HCl in dichloromethane.

Advantages and Limitations

  • Yield : 65–70% over three steps.

  • Purity : High (>95%) due to selective protection.

  • Complexity : Additional steps increase synthesis time and cost.

Mechanistic Insights and Comparative Analysis

The table below summarizes the key features of the aforementioned methods:

MethodConditionsYieldScalabilityComplexity
NaH-LiI AminationTHF, 60°C, 8 h88–92%HighLow
Direct SubstitutionNMP/toluene, 25°C, 2 h60–75%ModerateModerate
Protection-DeprotectionDCM, TFA, Pd catalysis65–70%LowHigh

The NaH-LiI method stands out for its high efficiency and scalability, while the protection-deprotection route offers superior functional group tolerance. Direct substitution balances simplicity with moderate yields.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxypyridin-3-yl)hydroxylamine in academic research?

Methodological Answer:

  • Direct Synthesis : Adapt protocols for analogous hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine) by substituting the benzene ring with a pyridine scaffold. Start with 3-amino-2-methoxypyridine and employ hydroxylation via hydroxylamine hydrochloride under acidic conditions .
  • Quality Control : Use thin-layer chromatography (TLC) and NMR spectroscopy to monitor reaction progress. Purify via recrystallization or column chromatography.
  • Validation : Confirm purity (>95%) using HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for protonated molecular ion identification) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm methoxy (-OCH3_3), pyridinyl, and hydroxylamine (-NHOH) groups. Compare chemical shifts with analogous compounds (e.g., δ ~3.8 ppm for methoxy protons in pyridine derivatives) .
  • Mass Spectrometry : Use high-resolution ESI-MS to detect the molecular ion [M+H]+^+. Expect m/z ≈ 155.07 (C6 _6H8 _8N2 _2O2_2).
  • Infrared Spectroscopy : Identify N-O and N-H stretches (3200–3500 cm1^{-1}) and pyridine ring vibrations (1600–1500 cm1^{-1}) .

Q. What are the critical handling and storage considerations for this compound?

Methodological Answer:

  • Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Hydroxylamine derivatives are prone to decomposition via auto-oxidation or disproportionation .
  • Safety : Use gloves, goggles, and fume hoods. Avoid contact with acids or oxidizing agents to prevent exothermic decomposition.
  • Solubility : Prefer anhydrous dimethyl sulfoxide (DMSO) or ethanol for stock solutions. Avoid aqueous buffers unless stabilized at pH 4–6 .

Advanced Research Questions

Q. What experimental approaches are used to identify the metabolic pathways of this compound in hepatic systems?

Methodological Answer:

  • Microsomal Incubations : Incubate the compound with NADPH-fortified hepatic microsomes (rat/rabbit). Use HPLC or LC-MS to detect metabolites (e.g., demethylated or reduced derivatives) .
  • CYP Induction : Pre-treat animal models with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess enzyme-specific metabolism. Compare metabolite profiles using kinetic assays .
  • Key Metabolites : Monitor for O-demethylation products (e.g., 2-hydroxypyridin-3-yl-hydroxylamine) and reductive metabolites (e.g., 3-methoxypyridin-2-amine) .

Q. How can contradictory data on metabolic pathways (e.g., O-demethylation vs. reduction) be resolved?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled methoxy groups to track demethylation pathways via LC-MS/MS fragmentation patterns .
  • Enzyme Inhibition : Use selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) to isolate contributions of specific enzymes.
  • Computational Modeling : Apply density functional theory (DFT) to predict thermodynamic favorability of competing pathways (e.g., reductive vs. oxidative steps) .

Q. What methodological strategies assess the genotoxic potential of this compound?

Methodological Answer:

  • DNA Adduct Analysis : Incubate the compound with plasmid DNA or mammalian cell lines (e.g., HepG2). Detect adducts via 32P^{32}P-postlabeling or mass spectrometry .
  • Comet Assay : Measure single-strand breaks in lymphocytes exposed to the compound. Compare with positive controls (e.g., hydrogen peroxide) .
  • Metabolic Activation : Use S9 liver fractions to simulate in vivo activation. Correlate adduct formation with CYP activity (e.g., CYP2E1 for oxidative damage) .

Q. How can analytical methods be optimized to detect trace metabolites in complex matrices?

Methodological Answer:

  • LC-MS/MS Parameters : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Set MRM transitions for parent (m/z 155 → 138) and metabolites (e.g., m/z 141 → 124 for demethylated product) .
  • Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites from biological fluids .

Q. Which enzyme systems are primarily responsible for the metabolism of this compound?

Methodological Answer:

  • CYP Profiling : Use recombinant CYP isoforms (e.g., CYP1A2, CYP2E1) in vitro. Measure metabolite formation rates via kinetic assays .
  • Knockout Models : Compare wild-type and Cyp1a2/^{-/-} mice to confirm enzyme-specific contributions.
  • Cross-Species Analysis : Rabbit microsomes may produce unique metabolites (e.g., unidentified M1 in ) due to interspecies CYP differences .

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